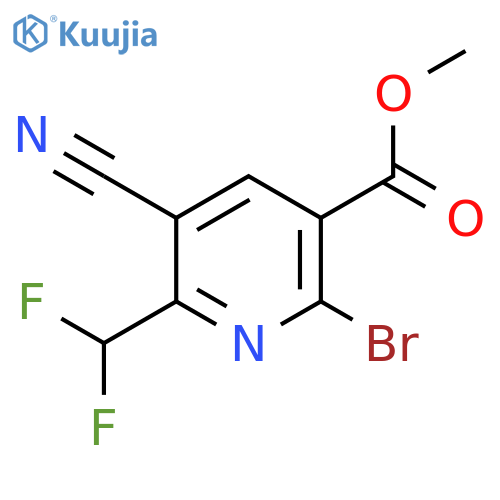Cas no 1804464-05-8 (Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate)

Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C9H5BrF2N2O2/c1-16-9(15)5-2-4(3-13)6(8(11)12)14-7(5)10/h2,8H,1H3
- InChIKey: UWFSINFKFSBJPC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OC)C=C(C#N)C(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63
Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060937-1g |
Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate |
1804464-05-8 | 97% | 1g |
$1,549.60 | 2022-04-02 |
Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylateに関する追加情報
Introduction to Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1804464-05-8)
Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1804464-05-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate encompasses several key functional groups that contribute to its reactivity and utility in synthetic chemistry. The presence of a bromine atom at the 2-position, a cyano group at the 5-position, and a difluoromethyl group at the 6-position introduces multiple sites for chemical modification, making it an invaluable intermediate in the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds, particularly pyridine derivatives. These compounds are widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The structural motif of Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate aligns well with these pharmacophores, making it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The bromine and cyano groups in Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate provide excellent handles for further functionalization, allowing chemists to design molecules that can selectively target specific kinases.
Recent studies have demonstrated the efficacy of pyridine-based kinase inhibitors in preclinical trials. For instance, compounds featuring a similar structural scaffold have shown promising results in inhibiting tyrosine kinases, which are overexpressed in many cancer cell lines. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity, making it an attractive feature for drug development.
The synthesis of Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired pyridine core. These methods not only ensure high yields but also minimize side reactions, leading to purer products suitable for further biological evaluation.
In addition to its role in kinase inhibition, Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate has shown potential in other therapeutic areas. For example, it can be used as a building block for the synthesis of antiviral agents. The electron-withdrawing nature of the cyano and difluoromethyl groups enhances the electrophilicity of the pyridine ring, facilitating its incorporation into nucleoside analogs that target viral polymerases.
The growing interest in fluorinated compounds has also highlighted the significance of the difluoromethyl group in Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate. Fluoroatoms are known to improve pharmacokinetic properties such as bioavailability and resistance to metabolic degradation. This has led to an increased focus on developing new synthetic strategies for introducing fluorine atoms into biologically active molecules.
The chemical properties of this compound make it an excellent candidate for library screening programs aimed at identifying novel drug candidates. High-throughput screening techniques can be employed to rapidly assess the biological activity of derivatives derived from Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate, thereby accelerating the drug discovery process.
In conclusion, Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1804464-05-8) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to advance our understanding of heterocyclic chemistry and its applications in medicine, compounds like this will undoubtedly play a crucial role in the development of next-generation therapeutics.
1804464-05-8 (Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate) 関連製品
- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)
- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)




